

LC-MS/MS protocol for quantifying PHA-665752 using d8 internal standard

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Compound of Interest

Compound Name: PHA-665752-d8 Hydrate

Cat. No.: B1153034

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Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of PHA-665752 in Plasma

Abstract

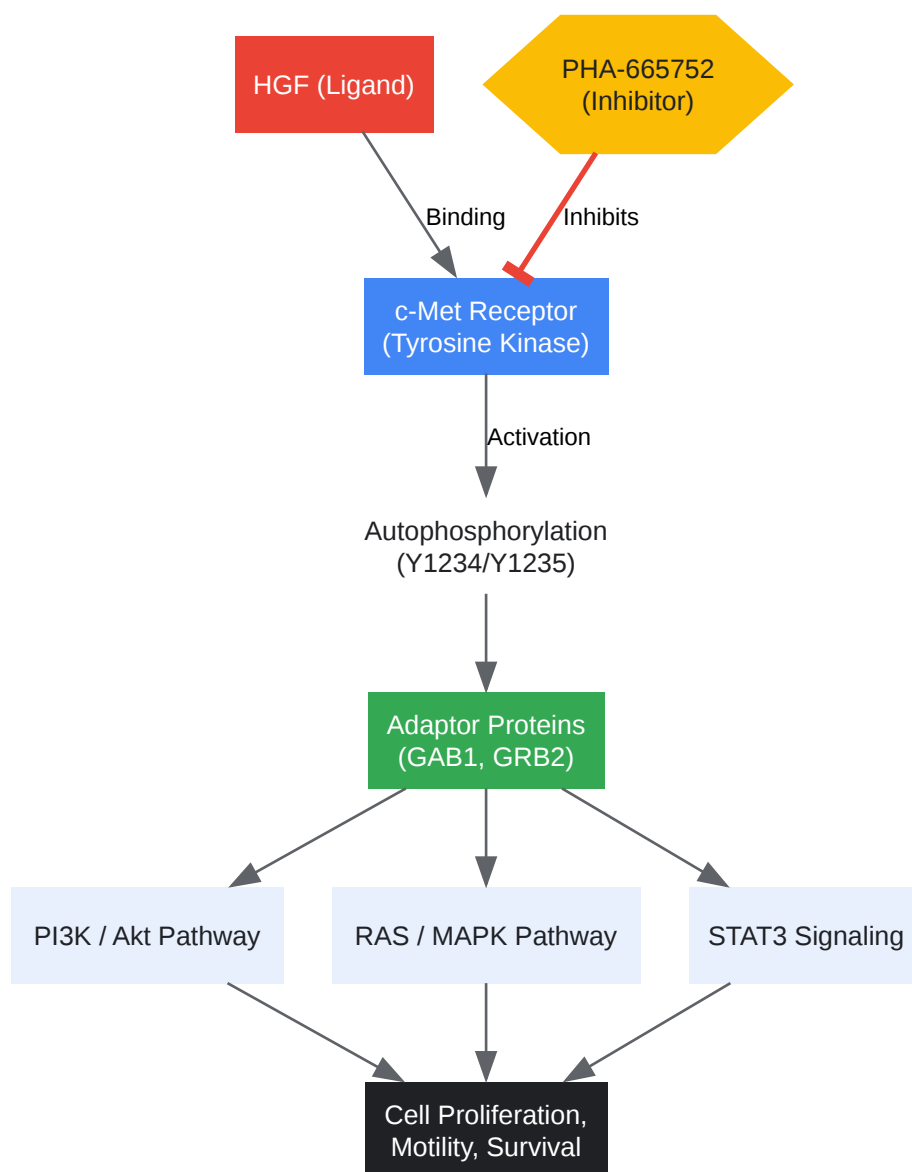
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of PHA-665752, a potent and selective c-Met inhibitor, in biological matrices. Utilizing a stable isotope-labeled internal standard (PHA-665752-d8), this method is designed to meet the rigorous requirements of pharmacokinetic (PK) profiling and drug development. The protocol emphasizes "self-validating" accuracy through strict Quality Control (QC) acceptance criteria and follows FDA Bioanalytical Method Validation guidelines.

Introduction

PHA-665752 is an ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase (HGFR).[1] Dysregulation of c-Met signaling is implicated in tumor growth, angiogenesis, and metastasis in various cancers, including non-small cell lung cancer (NSCLC) and gastric carcinoma.

Accurate quantification of PHA-665752 in plasma is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations. Due to the compound's nanomolar potency (IC₅₀ ~9 nM), bioanalytical methods must achieve high sensitivity (sub-ng/mL range) while maintaining selectivity against complex biological matrices.

Mechanism of Action & Biological Context: The following pathway diagram illustrates the specific signaling node targeted by PHA-665752, highlighting the downstream effectors (PI3K/Akt, RAS/MAPK) whose modulation confirms target engagement.



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Figure 1: c-Met Signaling Pathway and PHA-665752 Mechanism of Action.

Method Development Strategy

The design of this protocol is governed by the physicochemical properties of PHA-665752:

- **Chemical Nature:** Indolin-2-one derivative with a basic pyrrolidine side chain.
- **Ionization:** The tertiary amines in the pyrrolidine tail facilitate strong protonation, making Positive Electrospray Ionization (+ESI) the optimal mode.
- **Internal Standard (IS):** A deuterated analog, PHA-665752-d8, is selected to compensate for matrix effects, extraction efficiency, and ionization variability. The d8 label is ideally located on the stable indole or dichlorophenyl core to prevent deuterium exchange.

Materials and Reagents

- **Analyte:** PHA-665752 (Purity >98%).^[1]
- **Internal Standard:** PHA-665752-d8 (Custom synthesis or commercial equivalent).
- **Solvents:** LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
- **Matrix:** Drug-free K2EDTA Human or Rat Plasma.

Experimental Protocol

Stock and Working Solutions

- **Stock Solution (1 mg/mL):** Dissolve 1 mg of PHA-665752 in 1 mL of DMSO. Note: Sonicate if necessary.
- **IS Stock (1 mg/mL):** Dissolve PHA-665752-d8 in DMSO.
- **Working Standard Solutions:** Serially dilute the Stock with 50:50 ACN:Water to generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- **IS Working Solution:** Dilute IS Stock to a fixed concentration (e.g., 200 ng/mL) in 100% ACN. This solution also serves as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

This method uses a "crash" protocol to maximize throughput while removing plasma proteins.

- Aliquot: Transfer 50 μ L of plasma sample (or spiked standard/QC) into a 96-well plate or 1.5 mL centrifuge tube.
- Precipitation: Add 150 μ L of the IS Working Solution (ACN containing PHA-665752-d8) to each sample.
 - Ratio: 1:3 (Plasma:Organic) ensures sufficient protein removal.
- Vortex: Mix vigorously for 2 minutes to ensure complete interaction.
- Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 100 μ L of the clear supernatant to a clean 96-well plate.
- Dilution (Optional): If peak shapes are poor due to high organic content, dilute the supernatant 1:1 with 0.1% Formic Acid in Water before injection.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

- System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).
- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 μ m). Why? High surface area for retention of the hydrophobic core, stable at high pH if needed, though acidic is used here.
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

Mobile Phases:

- A: 0.1% Formic Acid in Water.[2]

- B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.00	10	Initial equilibration
0.50	10	Load/Desalt
3.00	95	Elution of PHA-665752
4.00	95	Wash
4.10	10	Re-equilibration

| 5.00 | 10 | End of Run |

Mass Spectrometry Parameters:

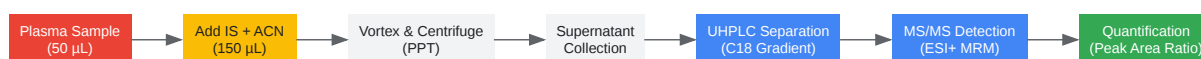
- Source: Electrospray Ionization (ESI), Positive Mode.[3]
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 500°C.
- MRM Transitions:
 - Note: Transitions must be optimized for the specific instrument (Collision Energy - CE, Declustering Potential - DP).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Type	Dwell (ms)
PHA-665752	641.2 [M+H] ⁺	340.1	Quantifier	50
PHA-665752	641.2 [M+H] ⁺	153.1	Qualifier	50
PHA-665752-d8	649.2 [M+H] ⁺	340.1*	Internal Std	50

*Representative transitions based on fragmentation of the sulfonyl/indolinone core. Crucial Step: Perform a Product Ion Scan on your specific instrument to identify the most abundant fragment.[4]

Workflow Visualization

The following diagram outlines the logical flow of the bioanalytical method, from sample collection to data output.



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Figure 2: Sample Preparation and Analysis Workflow.

Method Validation (Trustworthiness & Integrity)

To ensure the data is reliable for regulatory submission, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).

1. Linearity & Range:

- Requirement: Calibration curve must include a blank, a zero (IS only), and at least 6 non-zero standards.
- Acceptance: Back-calculated concentrations must be within $\pm 15\%$ of nominal ($\pm 20\%$ for LLOQ).
- Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

2. Accuracy & Precision (QC Samples):

- QC Levels: Low (3x LLOQ), Mid (~50% range), High (~75% range).
- Replicates: n=5 per level.
- Criteria: Mean accuracy within $\pm 15\%$; CV% <15%.

3. Matrix Effect & Recovery:

- Compare the peak area of PHA-665752 spiked post-extraction into blank plasma extract vs. neat solution.
- IS Correction: The d8-IS should exhibit a similar matrix effect profile, ensuring the ratio remains constant even if absolute signal is suppressed.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Sensitivity	Ion suppression or poor ionization.	Switch to Methanol in mobile phase; Check source cleanliness; Increase injection volume.
Peak Tailing	Interaction with silanols on column.	Ensure Mobile Phase contains acid (0.1% FA); Use a high-quality end-capped C18 column.
Carryover	Analyte sticking to injector needle.	Use a strong needle wash (e.g., 50:50:0.1 ACN:MeOH:FA).
Non-Linearity	Detector saturation at high conc.	Use a less abundant isotope transition or dilute high-concentration samples.

References

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- MedChemExpress. "PHA-665752 Product Information & Chemical Properties." [Link](#)
- SelleckChem. "PHA-665752 c-Met Inhibitor: Biological Activity and Protocols." [Link](#)

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